Boc-Asp-Ofm

solid-phase peptide synthesis orthogonal protection head-to-tail cyclization

Boc-Asp-Ofm (CAS 129046-87-3) resolves the critical synthetic conflict in Boc/Bzl SPPS: preserving the α-carboxyl through iterative TFA deprotection while enabling its selective exposure for on-resin cyclization. Substitution with Boc-Asp-OtBu (dual acid-labile) or Fmoc-Asp-OFm (scale-inefficient) disrupts orthogonal protection logic, causing synthetic failure. Boc-Asp-Ofm delivers truly orthogonal protection-acid-labile Boc on the α-amine, base-labile OFm on the α-carboxyl. Validated in viral epitope cyclic analogs and RGD-based cyclic peptide libraries. • Enables side-chain anchoring on PAM/MBHA resin • Compatible with BOP/HATU coupling • Yields cyclic peptides as single HF cleavage products • Supports Asp-Lys side-chain lactam bridge formation with Boc-Lys(Fmoc)-OH.

Molecular Formula C23H25NO6
Molecular Weight 411.4 g/mol
CAS No. 129046-87-3
Cat. No. B558617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Asp-Ofm
CAS129046-87-3
SynonymsBoc-Asp-Ofm; 129046-87-3; (S)-4-((9H-Fluoren-9-yl)methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid; (3s)-3-[(tert-butoxycarbonyl)amino]-4-(9h-fluoren-9-ylmethoxy)-4-oxobutanoicacid(non-preferredname); (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-(9H-FLUOREN-9-YLMETHOXY)-4-OXOBUTANOICACID; BA-beta-Fme; AC1L4UHM; AC1Q5XO0; SCHEMBL8350965; KST-1A1574; ZINC2517111; 6282AH; AR-1A4483; N-alpha-tert-Butyloxycarbonylasparticacidbeta-fluorenylmethylester; AKOS024260769; AJ-37025; AK154817; AM003456; AM014357; AN-32422; Nalpha-Boc-asp-beta-fluorenylmethylester; FT-0686526; 3B3-062073; N-Boc-L-Asparticacid1-(9H-fluoren-9-ylmethyl)ester; 1-(9H-Fluoren-9-ylmethyl)N-((1,1-dimethylethoxy)carbonyl)-L-aspartate
Molecular FormulaC23H25NO6
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
InChIKeyRMRKPGGMJKNMSK-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Asp-Ofm for Orthogonal Solid-Phase Peptide Synthesis


Boc-Asp-Ofm (Nα-tert-butyloxycarbonyl-L-aspartic acid α-9-fluorenylmethyl ester, CAS 129046-87-3) is an orthogonally protected aspartic acid derivative engineered for solid-phase peptide synthesis (SPPS) where the α-carboxyl is masked by the base-labile 9-fluorenylmethyl (OFm) ester while the α-amino group bears the acid-labile Boc protection [1]. This orthogonal protection scheme enables selective, sequential deprotection under mutually exclusive conditions, a critical requirement for the construction of side-chain anchored linear precursors and subsequent on-resin head-to-tail cyclization .

Orthogonal Boc/Bzl/OFm solid-phase peptide synthesis
Side-chain anchoring via β-carboxyl for head-to-tail cyclization
Base-labile OFm ester enables selective α-carboxyl exposure

Why Boc-Asp-Ofm Is Irreplaceable


Procurement substitution of Boc-Asp-Ofm with alternative protected aspartic acid derivatives (e.g., Boc-Asp-OtBu, Boc-Asp-OMe, or Fmoc-Asp-OFm) fundamentally alters the orthogonal protection logic of the synthetic route. Boc-Asp-Ofm is uniquely configured for Boc/Bzl-based SPPS where the α-carboxyl must remain protected under the acidic conditions of iterative Boc removal (TFA), yet be selectively cleavable under orthogonal conditions to expose the α-carboxyl for on-resin cyclization [1]. Replacing it with Boc-Asp-OtBu introduces a second acid-labile protecting group that cannot survive the repeated TFA cycles of Boc chemistry; substituting with Fmoc-Asp-OFm shifts the entire synthesis to Fmoc/tBu/OAI logic, which has been demonstrated in head-to-head comparisons to scale inefficiently for cyclic peptide production compared to the Boc/Bzl/OFm system [2].

Boc-Asp-OtBu Second acid-labile ester may not survive iterative TFA deprotection cycles of Boc chemistry.
Fmoc-Asp-OFm Shifts synthesis to Fmoc/tBu/OAI logic; reported to scale inefficiently for cyclic peptide production.
Boc-Asp-OMe / OAllyl Alternative carboxyl protecting groups alter orthogonal deprotection sequence and may compromise on-resin cyclization.

Boc-Asp-Ofm Differentiation Evidence


Boc vs. Fmoc Orthogonal Protection for Cyclization

Boc-Asp-Ofm enables the Boc/Bzl/OFm protection scheme, which was directly compared against the Fmoc/tBu/OAI scheme in a systematic study of three cyclization methods for the same viral epitope cyclic peptide target [1]. The Fmoc/tBu/OAI approach was reported as 'practicable but inefficient when scaled-up,' while the Boc/Bzl/OFm system employing Boc-Asp-Ofm was identified as 'more promising' and, after optimization, became the 'method of choice' for preparing cyclic head-to-tail peptides [1].

Cyclization strategy
Head-to-head
Boc/Bzl/OFm: reported method of choice vs Fmoc/tBu/OAI: inefficient at scale
Supports scalable cyclic peptide route selection
Synthesis of viral epitope cyclic analogs
solid-phase peptide synthesis orthogonal protection head-to-tail cyclization

Solid-Phase vs. Solution-Phase Cyclization

In a direct comparative study evaluating three cyclization strategies for the same peptide target, the Boc/Bzl/OFm solid-phase approach employing Boc-Asp-Ofm anchored via the β-carboxyl side chain was compared against traditional solution-phase cyclization of minimally protected linear precursors [1]. The solution-phase method required multiple purification steps that lowered final yields to approximately 10%, whereas the optimized Boc/Bzl/OFm solid-phase strategy provided satisfactory yields with minimal purification [1]. The linear precursor is assembled by classical Boc/Benzyl strategy following β-carboxyl attachment of Boc-Asp-Ofm to PAM resin, and cyclization is accomplished by the BOP method, affording the cyclic peptide as a single product .

Cyclization method
Head-to-head
Solid-phase Boc/Bzl/OFm: satisfactory yields, minimal purification vs Solution-phase: ~10% yield, multiple purifications
Solid-phase route avoids low-yield solution-phase purification
Head-to-tail cyclic peptide YTASARGDLAHLTTT
cyclic peptides solid-phase synthesis on-resin cyclization

OFm Stability in HF Cleavage: Temperature Effects

The OFm protecting group in Boc-Asp-Ofm exhibits temperature-dependent stability during anhydrous hydrogen fluoride (HF) cleavage, a critical final step in Boc/Bzl SPPS. In a study of S. cerevisiae a-factor analog synthesis, premature loss of the OFm group from HF cleavage was observed at 0-2°C, whereas no loss occurred when the cleavage reaction was conducted at -5°C [1]. Furthermore, the OFm group in Asp(OFm) was partially removed by HF at -5°C and was completely stable to HF only at -20°C [1]. This temperature sensitivity is not shared by all carboxyl protecting groups used in Boc chemistry (e.g., Bzl esters are stable at 0°C), establishing a quantifiable operational window unique to OFm protection.

OFm HF stability
Class-level
0–2°C loss −5°C partial −20°C stable
Complete stability only at −20°C; 20°C shift vs Bzl esters
Temperature window 20°C lower than Bzl esters
HF cleavage must be at −20°C to retain OFm
HF cleavage protecting group stability temperature optimization

Epimerization Control: Cesium Salt Esterification

The Boc/Bzl/OFm protection scheme employing Boc-Asp-Ofm initially suffered from high epimerization during esterification of Boc-Asp-OFm to benzyl alcohol-type resins [1]. This problem was solved by performing the esterification via the cesium salt of Boc-Asp-OFm [1]. With this protocol modification, the Boc/Bzl/OFm approach became the method of choice for preparing cyclic head-to-tail peptides in satisfactory yields with minimal purification [1]. This finding was corroborated by independent studies demonstrating that solid-phase synthesis using side-chain anchoring via the β-carboxyl of Asp can lead to substantial epimerization at the α-carbon of Asp, which is effectively mitigated by using cesium or zinc salts of Boc-Asp(OH)-OFm [2].

Resin loading method
Cross-study
Direct esterification: high epimerization Cesium salt method: minimized epimerization
Cesium salt protocol required to preserve α-carbon stereochemistry
Optimized loading for benzyl alcohol-type resins
epimerization control resin loading stereochemical integrity

Boc-Asp-Ofm Validated Applications


Side-Chain Anchoring for Cyclic Peptides

Boc-Asp-Ofm is the enabling building block for side-chain anchoring strategies in Boc/Bzl SPPS, where the β-carboxyl of aspartic acid is linked to PAM or MBHA resin while the α-carboxyl remains OFm-protected. Following linear chain assembly by classical Boc/Benzyl chemistry, selective OFm deprotection exposes the α-carboxyl for on-resin cyclization using BOP or related coupling reagents, affording the cyclic peptide as a single product after HF cleavage . This approach has been validated as the method of choice for preparing cyclic head-to-tail peptides in satisfactory yields with minimal purification, having been successfully applied to viral epitope cyclic analogs [1] and RGD-based cyclic peptide mixtures [2].

Side-Chain to Side-Chain Lactam Bridges

Boc-Asp-Ofm, in conjunction with Nα-Boc-Nε-Fmoc-L-lysine, enables the orthogonal formation of side-chain to side-chain amide bridges during solid-phase peptide synthesis . The base-labile OFm ester on the aspartic acid side chain can be selectively deprotected independently of the acid-labile Boc group on the α-amine, allowing lactamization between Asp and Lys/Orn side chains while the peptide remains on the resin. This orthogonal protection logic has been extended to the synthesis of extended and reverse-extended lactam ring systems, where amino acid α-fluorenylmethyl esters derived from Boc-Asp-Ofm serve as 'spacers' to modulate ring size [1].

Cyclic Pseudopeptide Libraries with Amide Bond Surrogates

Boc-Asp-Ofm has been employed as the side-chain attachment point for the solid-phase synthesis of linear and cyclic pseudopeptide libraries containing ψ[CH₂NH] amide bond surrogates . Cyclic mixtures containing up to 256 cyclic pseudopeptide components were synthesized using a resin-bound cyclization approach featuring side-chain attachment of Boc-Asp-OFm to the solid support. Cyclization kinetic studies using this system revealed that the HATU coupling reagent provided fast cyclization rates for pseudopeptide mixtures, demonstrating the compatibility of Boc-Asp-Ofm with diverse coupling chemistries and its utility in combinatorial library construction .

Application
Selection Property
Validation Focus
Side-chain anchoring for cyclic peptides
β-carboxyl anchoring with α-OFm protection
Cyclization yield and purity post-HF cleavage
Side-chain to side-chain lactam bridges
Orthogonal Asp-OFm / Lys-Fmoc protection pair
Lactamization efficiency and ring-size control
Cyclic pseudopeptide libraries
On-resin OFm cleavage for library cyclization
Cyclization kinetics and pseudopeptide diversity

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